molecular formula C16H17NO B1393040 (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine CAS No. 1221595-65-8

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine

Cat. No. B1393040
M. Wt: 239.31 g/mol
InChI Key: WVKRVNMRNFXMKX-CVEARBPZSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclopropane ring, possibly through a cyclopropanation reaction. The benzyloxyphenyl group could be introduced through a substitution reaction .


Chemical Reactions Analysis

Cyclopropane rings are known to undergo ring-opening reactions due to the strain in the ring. The benzyloxyphenyl group could also participate in various reactions, such as substitutions or eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the cyclopropane ring and the benzyloxyphenyl group. For example, the compound might have a relatively high boiling point due to the large size of the benzyloxyphenyl group .

Scientific Research Applications

Sigma Receptor Ligands

The compound has been studied for its biological profile as a new substituted 1-phenyl-2-cyclopropylmethylamine. Specifically, its high affinity for sigma subtypes and its potential role as a sigma1/sigma2 agonist have been explored. This investigation also noted its impact on the expression of tissue transglutaminase in primary astroglial cell cultures, indicating a possible modulation of this enzyme by sigma ligands (Prezzavento et al., 2007).

Stereoselective Synthesis

The compound has been subject to atmospheric pressure chemical ionization multi-stage mass spectrometry for characterizing its stereoisomers. This research highlights the importance of understanding the stereochemistry of such molecules for their potential applications in scientific research (Cristoni et al., 2000).

Development of Conformationally Restricted Analogs

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine has been a focal point in the synthesis of conformationally restricted analogs. These analogs aim to explore and improve activity by restricting the conformation of biologically active compounds, offering insights into bioactive conformations (Kazuta et al., 2002).

Syntheses of Cyclopropanecarboxylic Acids

This compound has also been involved in the diastereoselective cyclopropanation of monochiral olefines, leading to the synthesis of various amino acids. This research provides an understanding of the structural capabilities and the potential applications in the synthesis of complex organic compounds (Alcaraz et al., 1994).

Binding Model Studies

Inhibitors of lysine-specific demethylase 1 (LSD1) have been synthesized, involving (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine. The stereochemistry of the cyclopropane ring in these compounds has been shown to significantly affect their biological activity and interaction with LSD1, demonstrating the compound's relevance in the development of therapeutic agents (Itoh et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

(1S,2R)-2-(4-phenylmethoxyphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c17-16-10-15(16)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11,17H2/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKRVNMRNFXMKX-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Reactant of Route 2
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Reactant of Route 3
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Reactant of Route 4
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Reactant of Route 5
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Reactant of Route 6
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine

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